molecular formula C26H23NO4 B13036204 4-Benzoyl-3-hydroxy-1-(4-methoxyphenethyl)-5-phenyl-1H-pyrrol-2(5H)-one

4-Benzoyl-3-hydroxy-1-(4-methoxyphenethyl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B13036204
M. Wt: 413.5 g/mol
InChI Key: RKXKLXHQAFIDAM-ZNTNEXAZSA-N
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Description

4-Benzoyl-3-hydroxy-1-(4-methoxyphenethyl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-3-hydroxy-1-(4-methoxyphenethyl)-5-phenyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: Combining benzaldehyde derivatives with suitable ketones under basic conditions.

    Cyclization: Formation of the pyrrolone ring through intramolecular cyclization reactions.

    Functional Group Modifications: Introduction of hydroxyl, methoxy, and phenyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-3-hydroxy-1-(4-methoxyphenethyl)-5-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use in drug discovery and development for treating various diseases.

    Industry: Applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Benzoyl-3-hydroxy-1-(4-methoxyphenethyl)-5-phenyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. This can include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoyl-3-hydroxy-1-phenyl-1H-pyrrol-2(5H)-one: Lacks the methoxyphenethyl group.

    3-Hydroxy-1-(4-methoxyphenethyl)-5-phenyl-1H-pyrrol-2(5H)-one: Lacks the benzoyl group.

    4-Benzoyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one: Lacks the methoxyphenethyl group.

Uniqueness

4-Benzoyl-3-hydroxy-1-(4-methoxyphenethyl)-5-phenyl-1H-pyrrol-2(5H)-one is unique due to the presence of both benzoyl and methoxyphenethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-[2-(4-methoxyphenyl)ethyl]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H23NO4/c1-31-21-14-12-18(13-15-21)16-17-27-23(19-8-4-2-5-9-19)22(25(29)26(27)30)24(28)20-10-6-3-7-11-20/h2-15,23,28H,16-17H2,1H3/b24-22+

InChI Key

RKXKLXHQAFIDAM-ZNTNEXAZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4

Origin of Product

United States

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